N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trimethylphenyl group, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the dihydropyridazinone core: This can be achieved through a cyclization reaction involving a hydrazine derivative and a diketone.
Introduction of the trimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the fluorophenyl group: This can be done using a nucleophilic substitution reaction with a fluorobenzyl halide.
Final acylation: The acetamide group is introduced through an acylation reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halides (e.g., fluorobenzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound shares the fluorophenyl group and has a similar core structure.
N-[[(2S,3S)-8-(4-fluorophenyl)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyl-2-(2-pyridinyl)acetamide: Another compound with a fluorophenyl group and a complex core structure.
Uniqueness
N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-14-10-16(3)19(11-15(14)2)20-8-9-22(28)26(25-20)13-21(27)24-12-17-4-6-18(23)7-5-17/h4-11H,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFTXGNXPAFWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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